1-Pentofuranosyl-1h-benzotriazole
Description
1-Pentofuranosyl-1H-benzotriazole is a synthetic nucleoside analog characterized by a benzotriazole moiety linked to a pentofuranose sugar. Its structure combines the planar aromatic benzotriazole system with the conformational flexibility of the pentofuranosyl group, enabling unique interactions in biological systems. Crystallographic studies using programs like SHELXL have elucidated its three-dimensional geometry, including bond lengths, angles, and torsional parameters, which are critical for understanding its reactivity and stability .
Properties
CAS No. |
22596-06-1 |
|---|---|
Molecular Formula |
C11H13N3O4 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13N3O4/c15-5-8-9(16)10(17)11(18-8)14-7-4-2-1-3-6(7)12-13-14/h1-4,8-11,15-17H,5H2 |
InChI Key |
FVOKDLHCFYDWMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2C3C(C(C(O3)CO)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3C(C(C(O3)CO)O)O |
Other CAS No. |
22596-06-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodological Considerations
Structural comparisons relied on SHELX-refined crystallographic data to ensure precision in geometric parameters , while validation protocols from Spek (2009) minimized errors in bond and angle assignments . These methodologies are critical for reconciling discrepancies in reported biological activities across analogs.
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